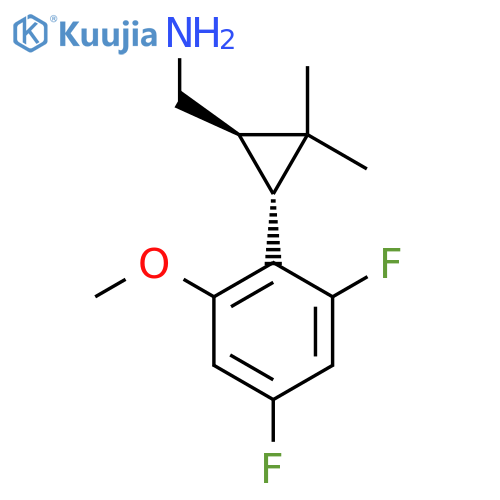

Cas no 2227805-99-2 (rac-(1R,3R)-3-(2,4-difluoro-6-methoxyphenyl)-2,2-dimethylcyclopropylmethanamine)

rac-(1R,3R)-3-(2,4-difluoro-6-methoxyphenyl)-2,2-dimethylcyclopropylmethanamine 化学的及び物理的性質

名前と識別子

-

- rac-(1R,3R)-3-(2,4-difluoro-6-methoxyphenyl)-2,2-dimethylcyclopropylmethanamine

- rac-[(1R,3R)-3-(2,4-difluoro-6-methoxyphenyl)-2,2-dimethylcyclopropyl]methanamine

- EN300-1768463

- 2227805-99-2

-

- インチ: 1S/C13H17F2NO/c1-13(2)8(6-16)12(13)11-9(15)4-7(14)5-10(11)17-3/h4-5,8,12H,6,16H2,1-3H3/t8-,12+/m1/s1

- InChIKey: SHHCENCGHGBPRI-PELKAZGASA-N

- ほほえんだ: FC1=CC(=CC(=C1[C@@H]1[C@@H](CN)C1(C)C)OC)F

計算された属性

- せいみつぶんしりょう: 241.12782049g/mol

- どういたいしつりょう: 241.12782049g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 285

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

rac-(1R,3R)-3-(2,4-difluoro-6-methoxyphenyl)-2,2-dimethylcyclopropylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1768463-1.0g |

rac-[(1R,3R)-3-(2,4-difluoro-6-methoxyphenyl)-2,2-dimethylcyclopropyl]methanamine |

2227805-99-2 | 1g |

$1357.0 | 2023-06-03 | ||

| Enamine | EN300-1768463-10.0g |

rac-[(1R,3R)-3-(2,4-difluoro-6-methoxyphenyl)-2,2-dimethylcyclopropyl]methanamine |

2227805-99-2 | 10g |

$5837.0 | 2023-06-03 | ||

| Enamine | EN300-1768463-0.25g |

rac-[(1R,3R)-3-(2,4-difluoro-6-methoxyphenyl)-2,2-dimethylcyclopropyl]methanamine |

2227805-99-2 | 0.25g |

$1249.0 | 2023-09-20 | ||

| Enamine | EN300-1768463-0.05g |

rac-[(1R,3R)-3-(2,4-difluoro-6-methoxyphenyl)-2,2-dimethylcyclopropyl]methanamine |

2227805-99-2 | 0.05g |

$1140.0 | 2023-09-20 | ||

| Enamine | EN300-1768463-0.5g |

rac-[(1R,3R)-3-(2,4-difluoro-6-methoxyphenyl)-2,2-dimethylcyclopropyl]methanamine |

2227805-99-2 | 0.5g |

$1302.0 | 2023-09-20 | ||

| Enamine | EN300-1768463-1g |

rac-[(1R,3R)-3-(2,4-difluoro-6-methoxyphenyl)-2,2-dimethylcyclopropyl]methanamine |

2227805-99-2 | 1g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1768463-10g |

rac-[(1R,3R)-3-(2,4-difluoro-6-methoxyphenyl)-2,2-dimethylcyclopropyl]methanamine |

2227805-99-2 | 10g |

$5837.0 | 2023-09-20 | ||

| Enamine | EN300-1768463-0.1g |

rac-[(1R,3R)-3-(2,4-difluoro-6-methoxyphenyl)-2,2-dimethylcyclopropyl]methanamine |

2227805-99-2 | 0.1g |

$1195.0 | 2023-09-20 | ||

| Enamine | EN300-1768463-5.0g |

rac-[(1R,3R)-3-(2,4-difluoro-6-methoxyphenyl)-2,2-dimethylcyclopropyl]methanamine |

2227805-99-2 | 5g |

$3935.0 | 2023-06-03 | ||

| Enamine | EN300-1768463-5g |

rac-[(1R,3R)-3-(2,4-difluoro-6-methoxyphenyl)-2,2-dimethylcyclopropyl]methanamine |

2227805-99-2 | 5g |

$3935.0 | 2023-09-20 |

rac-(1R,3R)-3-(2,4-difluoro-6-methoxyphenyl)-2,2-dimethylcyclopropylmethanamine 関連文献

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

rac-(1R,3R)-3-(2,4-difluoro-6-methoxyphenyl)-2,2-dimethylcyclopropylmethanamineに関する追加情報

Professional Introduction to rac-(1R,3R)-3-(2,4-difluoro-6-methoxyphenyl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2227805-99-2)

Rac-(1R,3R)-3-(2,4-difluoro-6-methoxyphenyl)-2,2-dimethylcyclopropylmethanamine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2227805-99-2, represents a testament to the ongoing advancements in molecular design and functional group manipulation. Its structural complexity and the presence of multiple chiral centers make it a subject of intense study for researchers aiming to develop novel therapeutic agents.

The molecular framework of rac-(1R,3R)-3-(2,4-difluoro-6-methoxyphenyl)-2,2-dimethylcyclopropylmethanamine is characterized by a cyclopropyl core substituted with a dimethyl group at the 2-position and an amine functional group at the 1-position. The aromatic ring is further modified with 2,4-difluoro and 6-methoxy substituents, which impart distinct electronic and steric properties to the molecule. These modifications are strategically designed to enhance binding affinity and selectivity in biological targets, making the compound a promising candidate for drug discovery programs.

In recent years, there has been a surge in interest regarding fluorinated aromatic compounds due to their ability to modulate pharmacokinetic properties such as metabolic stability and lipophilicity. The fluorine atoms at the 2 and 4 positions of the phenyl ring in this compound contribute to its unique physicochemical profile, potentially improving its bioavailability and reducing susceptibility to enzymatic degradation. This has led to extensive exploration of such molecules in the development of next-generation therapeutics.

The methoxy group at the 6-position serves as an electron-donating moiety, which can influence the electronic distribution across the aromatic system. This feature is particularly valuable in medicinal chemistry, as it can enhance interactions with biological targets by tuning the overall charge distribution and dipole moment of the molecule. Such structural features are often exploited to achieve high-affinity binding in receptor-mediated drug interactions.

One of the most compelling aspects of rac-(1R,3R)-3-(2,4-difluoro-6-methoxyphenyl)-2,2-dimethylcyclopropylmethanamine is its chiral nature. The presence of multiple stereocenters necessitates careful consideration during synthesis to ensure enantiopurity. The (1R,3R) configuration indicates a specific spatial arrangement of substituents around these centers, which can critically impact biological activity. Chiral drugs are known for their distinct pharmacological profiles, often exhibiting enhanced efficacy or reduced side effects compared to their racemic counterparts.

The cyclopropyl moiety is another key structural feature that warrants discussion. Cyclopropanes are known for their strained three-membered ring structure, which can lead to unique reactivity and conformational preferences. In this compound, the cyclopropyl ring is substituted with a dimethyl group at the 2-position and an amine at the 1-position, creating a rigid scaffold that may improve binding stability in biological targets. Additionally, the strain energy stored within the cyclopropane ring can be exploited to enhance metabolic stability or facilitate specific interactions with biological receptors.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of complex molecules like rac-(1R,3R)-3-(2,4-difluoro-6-methoxyphenyl)-2,2-dimethylcyclopropylmethanamine. Techniques such as asymmetric catalysis and enantioselective synthesis have become indispensable tools for achieving high enantiomeric purity without excessive computational or experimental burden. These innovations have significantly accelerated the drug discovery process by allowing researchers to rapidly explore diverse chemical space while maintaining stringent quality control standards.

The potential applications of this compound extend across multiple therapeutic areas. Given its structural complexity and functional diversity, it may serve as a key intermediate in synthesizing more elaborate pharmacophores or as a lead compound for further optimization through structure-activity relationship (SAR) studies. The presence of both fluorinated aromatic rings and a cyclopropylamine core suggests potential utility in areas such as central nervous system (CNS) drug development or immunomodulation.

Moreover,the growing emphasis on precision medicine has highlighted the importance of tailored molecular entities that exhibit high specificity for target diseases or biological pathways. Compounds like rac-(1R,3R)-3-(2,4-difluoro-6-methoxyphenyl)-2,2-dimethylcyclopropylmethanamine embody this philosophy by incorporating multiple structural features designed to optimize interaction with specific biological targets. Such molecules hold promise for addressing unmet medical needs by providing targeted therapeutic solutions with improved efficacy and reduced off-target effects.

In conclusion,rac-(1R,3R)-3-(cas no2227805-99-2) exhibits remarkable potential as a pharmacological scaffold due to its intricate molecular architecture。The combination of fluorinated aromatic rings, methoxy substituents, and a chiral cyclopropylamine core positions it as a versatile building block for innovative drug discovery。As synthetic chemistry continues to evolve,the accessibility of complex molecules like this will only increase,further unlocking their therapeutic potential。The ongoing research into such compounds underscores their significance in advancing modern medicine。

2227805-99-2 (rac-(1R,3R)-3-(2,4-difluoro-6-methoxyphenyl)-2,2-dimethylcyclopropylmethanamine) 関連製品

- 1517811-82-3(2,2-dimethyl-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropylmethanamine)

- 342401-18-7(2,7-Dibutylnaphthalene)

- 793680-14-5(N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide)

- 68984-32-7(methyl 4-methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylate)

- 90082-73-8(Pine, Pinus mugo pumilio, ext.)

- 35801-15-1((2-methylfuran-3-yl)methanamine)

- 2198812-53-0(N-(4-fluorooxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 410098-01-0(5-Hexenoic acid, 2-amino-, methyl ester, (2S)-)

- 2171860-72-1(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}methyl)butanoic acid)

- 669692-32-4(3,5-dibromo-4-iodoaniline)